1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 942034-25-5
VCID: VC7639363
InChI: InChI=1S/C21H20N4O3/c1-13(26)25-19(15-4-6-16-18(10-15)23-9-8-22-16)12-17(24-25)14-5-7-20(27-2)21(11-14)28-3/h4-11,19H,12H2,1-3H3
SMILES: CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=NC=CN=C4C=C3
Molecular Formula: C21H20N4O3
Molecular Weight: 376.416

1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

CAS No.: 942034-25-5

Cat. No.: VC7639363

Molecular Formula: C21H20N4O3

Molecular Weight: 376.416

* For research use only. Not for human or veterinary use.

1-(3-(3,4-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone - 942034-25-5

Specification

CAS No. 942034-25-5
Molecular Formula C21H20N4O3
Molecular Weight 376.416
IUPAC Name 1-[5-(3,4-dimethoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Standard InChI InChI=1S/C21H20N4O3/c1-13(26)25-19(15-4-6-16-18(10-15)23-9-8-22-16)12-17(24-25)14-5-7-20(27-2)21(11-14)28-3/h4-11,19H,12H2,1-3H3
Standard InChI Key FEIOFEKSHJAQQZ-UHFFFAOYSA-N
SMILES CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC4=NC=CN=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central 4,5-dihydropyrazole ring (a partially saturated pyrazole) substituted at the 1-position with an acetyl group (CH3CO\text{CH}_{3}\text{CO}-). The 3-position of the pyrazole is linked to a 3,4-dimethoxyphenyl group, while the 5-position is bonded to a quinoxalin-6-yl moiety . Quinoxaline, a bicyclic system comprising two fused pyrazine rings, contributes aromaticity and electron-deficient characteristics, potentially enhancing interactions with biological targets.

Physicochemical Characteristics

Key properties include:

  • Boiling point: Predicted to be 559.6 \pm 60.0 \, ^\circ\text{C}

  • Density: Estimated at 1.30±0.1g/cm31.30 \pm 0.1 \, \text{g/cm}^3

  • pKa: Calculated as 0.14±0.300.14 \pm 0.30, indicating weak acidity .

The dimethoxyphenyl group enhances lipophilicity, which may influence membrane permeability, while the acetyl group introduces a polar carbonyl functionality .

Synthesis and Preparation

Purification and Characterization

Purification likely involves column chromatography or recrystallization, with characterization by 1H^1\text{H}-NMR, 13C^{13}\text{C}-NMR, and high-resolution mass spectrometry (HRMS) .

Supplier NameLocationAdvantage IndexContact Information
Interbioscreen Ltd.Finland60screen@ibscreen.chg.ru
VITAS-M LABORATORY, LTD.Russia64Not publicly disclosed
PHARMEKS Ltd.Finland50sales@pharmeks.com

Advantage indices reflect reliability, purity guarantees, and bulk order capacity .

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